2-Hydroxy-4-oxopentanedioic acid

Catalog No.
S604548
CAS No.
1187-99-1
M.F
C5H6O6
M. Wt
162.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-oxopentanedioic acid

CAS Number

1187-99-1

Product Name

2-Hydroxy-4-oxopentanedioic acid

IUPAC Name

2-hydroxy-4-oxopentanedioic acid

Molecular Formula

C5H6O6

Molecular Weight

162.1 g/mol

InChI

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)

InChI Key

WXSKVKPSMAHCSG-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)C(=O)C(=O)O

Synonyms

2-Hydroxy-4-oxopentanedioic Acid; 4-Hydroxy-2-ketoglutaric Acid Dilithium Salt; 4-Hydroxy-2-oxoglutaric Acid; DL-2-Oxo-4-hydroxyglutarate Dilithium Salt; DL-2-Keto-4-Hydroxyglutaric Acid; γ-Hydroxy-α-ketoglutaric Αcid Dilithium Salt;

Canonical SMILES

C(C(C(=O)O)O)C(=O)C(=O)O

Classification and Properties:

4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate, belongs to the class of organic compounds called gamma-keto acids and derivatives. These are organic acids containing an aldehyde group substituted with a keto group on the fourth carbon atom (C4) [Human Metabolome Database, ]. It is functionally related to glutaric acid and exists in all living organisms, ranging from bacteria to plants and humans [Human Metabolome Database, ].

Potential Biomarker:

4-Hydroxy-2-oxoglutaric acid has been detected in trace amounts in certain foods, including duck, chicken, and pork [Human Metabolome Database, ]. This suggests its potential application as a biomarker for the consumption of these specific food sources. However, further research is needed to validate its efficacy and develop reliable detection methods.

Role in Metabolic Disorders:

Research suggests a potential link between 4-hydroxy-2-oxoglutaric acid and the metabolic disorder hyperornithinemia with gyrate atrophy (HOGA) [Human Metabolome Database, ]. HOGA is a rare autosomal recessive disorder characterized by elevated levels of ornithine, an amino acid, in the blood and cerebrospinal fluid. While the exact role of 4-hydroxy-2-oxoglutaric acid in HOGA pathogenesis remains unclear, ongoing research is exploring its potential involvement.

2-Hydroxy-4-oxopentanedioic acid, commonly referred to as 4-hydroxy-2-oxoglutaric acid, is an organic compound classified within the gamma-keto acids and derivatives. Its molecular formula is C5H6O6C_5H_6O_6 and it features both hydroxy and oxo functional groups at the 2- and 4-positions of a pentanedioic acid backbone. This compound is significant in various metabolic pathways across different organisms, including bacteria, plants, and humans, indicating its fundamental role in biological processes .

The most intriguing aspect of 4-hydroxy-2-KG lies in its potential biological role. Studies suggest its involvement in the metabolic disorder hyperornithinemia with gyrate atrophy (hoga) []. However, the precise mechanism by which it contributes to this condition remains unclear and necessitates further investigation.

  • Transamination Reactions: It can act as a substrate for aspartate aminotransferase, where it reacts with L-aspartate to yield oxaloacetate and L-glutamate .
  • Decarboxylation: The compound can undergo decarboxylation reactions leading to the formation of pyruvate and glyoxylate, which are critical intermediates in various metabolic pathways .

This compound exhibits notable biological activity, particularly in amino acid metabolism. It plays a crucial role in the glyoxylate cycle and dicarboxylate metabolism, facilitating the conversion of substrates into energy. Additionally, it has been implicated in metabolic pathways that are essential for cellular respiration, suggesting its importance during stress responses such as the SOS response in cells .

Synthesis of 4-hydroxy-2-oxoglutaric acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as KHG/KDPG aldolase, which catalyzes the conversion of precursors into 4-hydroxy-2-oxoglutaric acid under mild conditions .
  • Chemical Synthesis: Chemical approaches may involve multi-step reactions starting from simpler organic compounds, integrating oxidation and hydrolysis steps to introduce the necessary functional groups.
  • Microbial Fermentation: Certain microbial strains can produce this compound naturally during fermentation processes, leveraging their metabolic pathways to convert substrates into 4-hydroxy-2-oxoglutaric acid.

4-Hydroxy-2-oxoglutaric acid has several applications across different fields:

  • Biotechnology: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Metabolic Studies: Researchers utilize this compound to study metabolic pathways and enzyme functions due to its involvement in key bio

Interaction studies have highlighted the role of 4-hydroxy-2-oxoglutaric acid in various biochemical pathways:

  • It interacts with enzymes such as aspartate aminotransferase, influencing nitrogen metabolism.
  • Studies indicate that it may modulate metabolic responses under stress conditions by participating in alternative respiratory pathways .

Several compounds share structural or functional similarities with 4-hydroxy-2-oxoglutaric acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Oxoglutaric AcidC5H6O5C_5H_6O_5A key intermediate in the Krebs cycle; lacks hydroxy group at position 4.
DihydroxyacetoneC3H6O3C_3H_6O3A simpler structure involved in carbohydrate metabolism; lacks dicarboxylic nature.
Alpha-Ketoglutaric AcidC5H5O5C_5H_5O5Another important metabolite involved in energy production; similar reactivity but different functional groups.

Uniqueness of 4-Hydroxy-2-Oxoglutaric Acid

The unique combination of hydroxy and oxo groups in 4-hydroxy-2-oxoglutaric acid contributes to its distinctive reactivity and role within metabolic pathways compared to similar compounds. Its specific involvement in both amino acid metabolism and its dual functionality as a keto acid makes it particularly valuable for biochemical applications.

The exploration of 2-Hydroxy-4-oxopentanedioic acid has a rich history in biochemical research, particularly in the context of enzyme studies. Early investigations of this compound were closely tied to the characterization of 2-keto-4-hydroxyglutarate aldolase, an enzyme that catalyzes the reversible cleavage of 2-Hydroxy-4-oxopentanedioic acid into pyruvate and glyoxylate. Significant advancements in understanding this compound came from studies conducted on bovine kidney extracts, where the enzyme was purified to homogeneity and characterized extensively.

The biochemical significance of 2-Hydroxy-4-oxopentanedioic acid became more apparent through research in the 1960s and early 1970s, as evidenced by the work of Kobes and Dekker, who extensively studied the variant properties of bovine liver 2-keto-4-hydroxyglutarate aldolase. Their investigations revealed unique characteristics of the enzyme, including its β-decarboxylase activity and lack of substrate stereospecificity, which provided crucial insights into the biochemical properties and metabolism of 2-Hydroxy-4-oxopentanedioic acid.

Position within Hydroxyproline Metabolism

Enzymatic Formation Pathways

2-Hydroxy-4-oxopentanedioic acid is synthesized via aldol condensation of pyruvic acid and glyoxylic acid in aqueous solutions under near-neutral pH and elevated temperatures (80°C) . This reaction, catalyzed by aldolase enzymes, produces the compound with high selectivity (82.6% yield) . In mitochondrial pathways, it arises as a product of hydroxyproline degradation. Hydroxyproline, a post-translational modification abundant in collagen, undergoes oxidative deamination to form 4-hydroxy-2-oxoglutarate through a series of enzymatic steps involving 4-hydroxyproline dehydrogenase and subsequent dehydrogenases [6].

Metabolic Fate and Downstream Products

The compound is cleaved by 4-hydroxy-2-oxoglutarate aldolase (HOGA), a mitochondrial enzyme, into pyruvate and glyoxylate [4] [5]. This retro-aldol reaction is irreversible and critical for preventing glyoxylate accumulation, which could lead to pathological oxalate formation [4]. Pyruvate enters the tricarboxylic acid (TCA) cycle, while glyoxylate is either reduced to glycolate or oxidized to oxalate, depending on cellular conditions [6].

Integration with Central Metabolic Networks

Relationship to Tricarboxylic Acid Cycle

Pyruvate derived from 2-hydroxy-4-oxopentanedioic acid cleavage is decarboxylated to acetyl-CoA, fueling the TCA cycle for ATP production [4] [6]. This integration positions the compound as a node linking amino acid catabolism to energy metabolism.

Connections to Amino Acid Metabolism

The compound’s role in hydroxyproline degradation ties it to collagen turnover. Hydroxyproline, released during collagen breakdown, is converted to 2-hydroxy-4-oxopentanedioic acid via intermediates like 4-hydroxyglutamate semialdehyde [6]. This pathway ensures nitrogen disposal through transamination reactions and carbon skeleton utilization in gluconeogenesis.

Role in Glyoxylate and Dicarboxylate Metabolism

Glyoxylate produced from 2-hydroxy-4-oxopentanedioic acid participates in the glyoxylate cycle in plants and bacteria, enabling net glucose synthesis from acetyl-CoA [6]. In humans, glyoxylate is primarily detoxified to glycolate by alanine-glyoxylate aminotransferase (AGXT), mutations in which cause primary hyperoxaluria [4].

Metabolic Significance Across Species

Presence in Prokaryotic Systems

In Escherichia coli, 2-hydroxy-4-oxopentanedioic acid is a metabolite in the hydroxyproline utilization pathway, where it is synthesized via bacterial aldolases and utilized for carbon and nitrogen acquisition [7]. Its stereospecific form, D-4-hydroxy-2-oxoglutarate, has been identified in bacterial metabolomes [7].

Role in Eukaryotic Metabolism

Human mitochondrial HOGA exhibits a tetrameric structure homologous to bacterial dihydrodipicolinate synthases but operates in reverse, cleaving rather than forming carbon-carbon bonds [5]. Mutations in the HOGA1 gene disrupt this cleavage, leading to primary hyperoxaluria type 3 (PH3), characterized by calcium oxalate nephrolithiasis [4] [5].

Comparative Metabolomic Analyses

Species-specific differences exist in HOGA structure and regulation. For example, human HOGA relies on Lys196 for Schiff base formation with the substrate, while bacterial homologs employ divergent catalytic residues [5]. These variations reflect evolutionary adaptations to distinct metabolic demands.

Enzyme Classification and Evolutionary Conservation

4-Hydroxy-2-oxoglutarate aldolase (HOGA1) represents a highly conserved mitochondrial enzyme classified under the Enzyme Commission number 4.1.3.16, belonging to the lyase family and specifically categorized as an oxo-acid-lyase [2] [3]. This enzyme exhibits remarkable evolutionary conservation across vertebrate species, with homologous proteins identified in humans, mice, rats, dogs, horses, guinea pigs, cattle, sheep, and zebrafish . The human HOGA1 protein consists of 327 amino acids with a molecular weight of approximately 35 kilodaltons, featuring a characteristic mitochondrial targeting sequence that directs the enzyme to the mitochondrial matrix [2].

Phylogenetic analysis reveals that HOGA1 belongs to a distinct evolutionary lineage related to bacterial dihydrodipicolinate synthases, though it catalyzes the reverse reaction direction [5] [6]. This evolutionary relationship distinguishes HOGA1 from the classical aldolase superfamily, despite sharing functional similarities in carbon-carbon bond cleavage mechanisms. The enzyme demonstrates tissue-specific expression patterns, being predominantly found in liver and kidney tissues where it plays critical roles in hydroxyproline metabolism [2] [3].

The evolutionary conservation of HOGA1 underscores its fundamental importance in cellular metabolism, particularly in the context of amino acid catabolism and oxalate homeostasis. Mutations in the HOGA1 gene have been directly linked to Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder characterized by excessive oxalate production and kidney stone formation [7] [2]. The identification of multiple disease-causing mutations across different populations highlights the enzyme's critical physiological function and the deleterious consequences of impaired activity.

Catalytic Mechanisms and Reaction Kinetics

The catalytic mechanism of HOGA1 exemplifies a sophisticated Type I aldolase reaction pathway, utilizing Schiff base intermediate formation to facilitate the retro-aldol cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate [5] [6] [8]. This mechanism proceeds through a series of well-characterized steps involving nucleophilic attack by a conserved lysine residue on the substrate's carbonyl group, followed by proton transfers and subsequent carbon-carbon bond cleavage.

Kinetic analysis of recombinant human HOGA1 reveals distinct substrate binding characteristics and regulatory mechanisms. The enzyme demonstrates competitive inhibition by pyruvate with an inhibition constant in the micromolar range, suggesting physiological relevance for metabolic regulation . In contrast, α-ketoglutarate exhibits weaker inhibitory effects with binding constants in the millimolar range, indicating lower affinity for this metabolite . These kinetic parameters suggest that HOGA1 activity can be modulated by the cellular concentrations of these metabolites, providing a mechanism for metabolic flux control.

The enzyme exhibits dual catalytic activities, functioning both as a 4-hydroxy-2-oxoglutarate aldolase and as an oxaloacetate decarboxylase . This bifunctionality is achieved through the utilization of the same catalytic machinery, with both reactions proceeding through similar mechanistic intermediates. The micromolar substrate affinities observed for both activities indicate that these dual functions are likely operative under physiological conditions, contributing to the enzyme's metabolic versatility.

Structural studies have elucidated the tetrameric organization of HOGA1, consisting of a dimer of dimers configuration that facilitates optimal catalytic efficiency [5] [6]. High-resolution crystal structures at 1.97 Angstrom resolution have provided detailed insights into the active site architecture and the positioning of key catalytic residues. The enzyme's oligomeric state appears to be crucial for maintaining catalytic competence, as disruption of the tetrameric assembly through mutagenesis results in significant activity losses.

Structural Determinants of Substrate Recognition

The molecular architecture of HOGA1 reveals sophisticated substrate recognition mechanisms that ensure catalytic specificity and efficiency. The enzyme's active site is characterized by a precisely organized network of amino acid residues that facilitate substrate binding, orientation, and catalytic turnover [5] [6] [8]. Key structural determinants include the nucleophilic lysine residue Lys196, which serves as the primary catalytic nucleophile responsible for Schiff base formation with the substrate.

The proton relay system within the HOGA1 active site involves critical residues Tyr168 and Ser77, which function as components of a sophisticated proton transfer network [5] [6]. These residues facilitate the sequential proton transfers required for the catalytic mechanism, ensuring proper intermediate stabilization and product formation. The tyrosine residue particularly contributes to the electrostatic environment necessary for efficient catalysis, while the serine residue provides additional hydrogen bonding interactions that stabilize transition states.

Substrate binding specificity is conferred through the coordinated actions of residues Asn78 and Ser198, which have been identified as unique determinants that facilitate substrate recognition and proper positioning within the active site [5] [6]. The asparagine residue interacts with the substrate's carboxylate groups through hydrogen bonding, while Ser198 specifically recognizes the 4-hydroxyl group of the substrate, ensuring stereospecific binding orientation.

The structural analysis reveals that the adjacent carboxylate group of the substrate binds to the backbone amide nitrogen atoms of the Ser77-Asn78 peptide sequence, creating a specific binding pocket that accommodates the substrate's dicarboxylic acid structure [6]. The distal carboxylate group of the substrate forms additional interactions with the backbone carbonyl of Gly222 and the side chain of Asn78, creating a comprehensive substrate binding network that ensures proper substrate orientation for catalysis.

This sophisticated substrate recognition mechanism explains the enzyme's high specificity for 4-hydroxy-2-oxoglutarate while discriminating against other structurally similar metabolites. The precise positioning of catalytic and binding residues within the active site architecture represents an evolutionary optimization that maximizes catalytic efficiency while maintaining substrate specificity essential for proper cellular metabolism.

Related Enzymatic Systems

4-Oxalocrotonate Decarboxylase Interactions

4-Oxalocrotonate decarboxylase (4-OD) represents a distinct class of carbon-carbon bond cleaving enzymes that catalyze the decarboxylation of 4-oxalocrotonate to 2-oxopent-4-enoate with the concurrent release of carbon dioxide [9] [10]. This enzyme, classified under EC 4.1.1.77, belongs to the carboxy-lyase family and plays crucial roles in aromatic compound degradation pathways, particularly in the metabolism of environmental pollutants by soil bacteria.

The catalytic mechanism of 4-OD involves the use of magnesium ions as essential cofactors, which coordinate with the substrate to facilitate the decarboxylation reaction [11] [10]. Structural studies have revealed that the enzyme adopts a distinct fold belonging to the fumarylacetoacetate hydrolase superfamily, differentiating it from the HOGA1 enzyme family despite both being involved in carbon-carbon bond cleavage reactions. The magnesium-dependent mechanism represents a fundamentally different approach to carbon-carbon bond activation compared to the Schiff base mechanism employed by HOGA1.

In bacterial systems, particularly in Pseudomonas putida, 4-OD functions as part of a complex metabolic network involved in the complete degradation of naphthalene and other polycyclic aromatic hydrocarbons [10]. The enzyme operates in conjunction with vinylpyruvate hydratase to form a functional complex that efficiently processes the products of aromatic ring cleavage. This enzymatic partnership demonstrates the sophisticated metabolic engineering that bacteria have evolved to utilize complex organic compounds as carbon and energy sources.

The interaction between 4-OD and related enzymatic systems highlights the diversity of strategies employed by different organisms to accomplish carbon-carbon bond cleavage. While HOGA1 utilizes amino acid-based nucleophilic catalysis, 4-OD employs metal-assisted electrophilic activation of the substrate. These complementary mechanisms reflect the evolutionary adaptation of enzymatic systems to specific metabolic requirements and substrate characteristics.

Glutamate Dehydrogenase Pathways

Glutamate dehydrogenase (GDH) represents a central metabolic enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia while simultaneously reducing nicotinamide adenine dinucleotide phosphate [12] [13]. This hexameric enzyme serves as a critical link between amino acid metabolism and the tricarboxylic acid cycle, connecting nitrogen metabolism with energy production pathways.

The human genome encodes two distinct GDH isoforms: hGDH1 and hGDH2, which exhibit differential tissue expression patterns and regulatory properties [12] [13]. hGDH1 is predominantly expressed in liver tissue where it functions in ammonia detoxification and metabolic homeostasis, while hGDH2 is found in brain, kidney, and steroidogenic tissues where it serves specialized metabolic functions. The evolutionary acquisition of hGDH2 through gene duplication represents an adaptation that coincided with human brain development, suggesting specialized roles in neuronal metabolism.

The catalytic mechanism of GDH involves dramatic conformational changes during each catalytic cycle, with the hexameric enzyme undergoing substantial structural rearrangements that facilitate substrate binding and product release [12]. The enzyme's regulatory properties include allosteric modulation by various metabolites, with GTP serving as a potent inhibitor and ADP acting as an activator. These regulatory mechanisms ensure that GDH activity is appropriately coordinated with cellular energy status and metabolic demands.

The connection between GDH and HOGA1 pathways occurs through the shared utilization of α-ketoglutarate as a metabolic intermediate. While GDH produces α-ketoglutarate from glutamate, HOGA1 processes related keto-acid substrates that can influence the overall cellular α-ketoglutarate pool. This metabolic interconnection highlights the integrated nature of cellular metabolism and the importance of coordinate regulation of related enzymatic pathways.

Aldolase Family Comparative Analysis

The aldolase enzyme family encompasses a diverse group of catalysts that facilitate carbon-carbon bond formation and cleavage reactions through distinct mechanistic strategies [14] [15] [16]. Comparative analysis reveals three major classes of aldolase enzymes, each characterized by unique catalytic mechanisms and evolutionary origins that reflect adaptation to specific metabolic requirements.

Class I aldolases, exemplified by HOGA1 and fructose-1,6-bisphosphate aldolase, utilize conserved lysine residues to form Schiff base intermediates with their substrates [14] [17]. These enzymes are predominantly found in animals, plants, and green algae, where they play essential roles in glycolysis, gluconeogenesis, and specialized metabolic pathways. The Schiff base mechanism involves the formation of covalent enzyme-substrate intermediates that facilitate carbon-carbon bond cleavage through stabilization of carbanionic intermediates.

Class II aldolases employ divalent metal cations, typically zinc, magnesium, or iron, to activate substrates and stabilize enolate intermediates during catalysis [14] [15] [17]. These enzymes are primarily found in bacteria, yeasts, and fungi, where they participate in diverse metabolic pathways including sugar metabolism and aromatic compound degradation. The metal-dependent mechanism represents a fundamentally different approach to carbon-carbon bond activation, relying on electrophilic metal centers to polarize substrate carbonyl groups.
The structural organization of aldolase enzymes reveals interesting evolutionary relationships, with both Class I and Class II enzymes sharing similar (α/β)8 barrel folds despite their mechanistic differences [14] [15]. This structural conservation suggests that the aldolase fold represents an optimal architecture for carbon-carbon bond manipulation, with different classes having evolved distinct catalytic strategies within this conserved framework.

Comparative kinetic analysis reveals that Class I and Class II aldolases exhibit different temperature stabilities and substrate specificities, with Class II enzymes generally displaying greater thermostability [17]. This property has made Class II aldolases attractive targets for industrial biocatalysis applications, where robust enzymes capable of operating under harsh conditions are required for efficient synthetic processes.

Schiff Base Formation Mechanisms

Nucleophilic Attack Pathways

The formation of Schiff bases represents a fundamental chemical transformation that underlies the catalytic mechanisms of numerous enzymatic systems, including HOGA1 and related Class I aldolases [18] [19] [20]. The initial step of Schiff base formation involves nucleophilic attack by a primary amine on an electrophilic carbonyl group, resulting in the formation of a tetrahedral intermediate known as a carbinolamine.

The nucleophilic attack mechanism proceeds through the donation of the lone pair of electrons from the amine nitrogen to the electrophilic carbon center of the carbonyl group [18] [19] [21]. This process is facilitated by the inherent electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of adjacent functional groups. The resulting tetrahedral intermediate represents an unstable species that undergoes rapid proton transfers to achieve greater thermodynamic stability.

The pH dependence of Schiff base formation reflects the critical balance between amine nucleophilicity and carbonyl electrophilicity [19] [21]. At low pH values, protonation of the amine reduces its nucleophilic character, while at high pH values, the lack of available protons impedes the subsequent dehydration step. Optimal Schiff base formation typically occurs at moderate pH values where both the nucleophilic attack and the subsequent elimination reactions can proceed efficiently.

The stereochemical aspects of nucleophilic attack are particularly important in enzymatic systems where substrate orientation is precisely controlled [22] [17]. The approach of the nucleophile to the carbonyl group can occur from different faces, leading to distinct stereochemical outcomes. In HOGA1, the active site architecture ensures that nucleophilic attack occurs with the proper stereochemistry to facilitate subsequent catalytic steps.

The kinetics of nucleophilic attack are influenced by various factors including the electronic properties of the carbonyl substrate, the basicity of the attacking nucleophile, and the presence of catalytic residues that facilitate proton transfers [20]. In enzymatic systems, these parameters are optimized through evolutionary selection to achieve maximal catalytic efficiency while maintaining substrate specificity.

Stereospecific Mechanisms

Stereospecific control in aldolase-catalyzed reactions represents a sophisticated aspect of enzymatic catalysis that ensures the formation of specific stereoisomers from achiral or racemic substrates [17] [23] [22]. The molecular determinants of stereospecificity involve precise positioning of catalytic residues and substrate binding elements that direct the stereochemical outcome of carbon-carbon bond formation or cleavage.

The concept of facial selectivity is central to understanding stereospecific mechanisms in aldolase enzymes [22]. During aldol reactions, the attacking nucleophile can approach the electrophilic carbonyl from either the si-face or re-face, leading to different stereochemical configurations in the product. Enzymatic control of facial selectivity is achieved through the precise positioning of active site residues that sterically hinder one face while promoting attack from the opposite face.

In HOGA1, stereospecific substrate recognition is achieved through the coordinated actions of multiple active site residues that create a chiral environment for substrate binding [6]. The substrate must adopt a specific conformation within the active site to achieve optimal binding interactions, and this constrained conformation dictates the stereochemical outcome of the subsequent chemical transformation. The enzyme's ability to discriminate between different stereoisomers of related substrates demonstrates the sophisticated molecular recognition capabilities that have evolved through natural selection.

The role of conformational flexibility in stereospecific catalysis has been highlighted through studies of aldolase variants that exhibit altered stereochemical preferences [23] [17]. Small changes in active site residues can dramatically affect the stereospecific outcome of catalysis, demonstrating the delicate balance of interactions that control stereochemical selectivity. This sensitivity to structural changes underscores the importance of precise active site architecture in achieving stereospecific catalysis.

Comparative analysis of different aldolase enzymes reveals diverse strategies for achieving stereospecific control [23] [17]. Some enzymes rely primarily on steric constraints to direct stereochemistry, while others utilize specific hydrogen bonding interactions or electrostatic effects. The variety of stereospecific mechanisms observed across the aldolase family demonstrates the evolutionary plasticity of these enzymes and their adaptation to different metabolic requirements.

Catalytic Residues and Their Functions

The catalytic mechanism of Class I aldolases depends critically on the coordinated actions of specific amino acid residues that facilitate substrate binding, intermediate stabilization, and product formation [6] [24] [25]. The primary catalytic residue in these enzymes is a conserved lysine that serves as the nucleophilic catalyst for Schiff base formation, representing the essential chemical step that enables carbon-carbon bond manipulation.

The lysine residue responsible for nucleophilic catalysis must possess appropriate chemical properties to function effectively as a Schiff base-forming catalyst [6] [26]. The pKa value of this lysine is typically shifted toward neutrality through interactions with surrounding residues, ensuring that a significant fraction of the residue exists in the unprotonated, nucleophilic form under physiological conditions. This pKa modulation is achieved through hydrogen bonding interactions and electrostatic effects from nearby charged residues.

Tyrosine residues play crucial roles in aldolase catalysis by serving as proton donors during the catalytic cycle [6] [24]. These residues facilitate the proton transfers required for intermediate stabilization and product formation, acting as components of sophisticated proton relay networks. The positioning of tyrosine residues within the active site is critical for their catalytic function, as they must be appropriately oriented to interact with the various intermediates formed during catalysis.

Serine residues contribute to aldolase catalysis through their ability to form hydrogen bonds with substrates and intermediates [6] [24]. These interactions serve to properly position substrates within the active site and stabilize transition states during the catalytic cycle. The hydroxyl groups of serine residues can participate in proton transfer networks, extending the catalytic capabilities of the enzyme beyond the primary nucleophilic catalyst.

Asparagine residues provide additional substrate binding interactions through their amide side chains [6]. These residues are particularly important for recognizing the carboxylate groups of substrates, ensuring proper substrate orientation within the active site. The hydrogen bonding capabilities of asparagine residues allow them to form multiple interactions with substrates, contributing to both binding affinity and catalytic specificity.

Physical Description

Solid

XLogP3

-1.4

Other CAS

1187-99-1

Wikipedia

4-hydroxy-2-oxoglutaric acid

Dates

Last modified: 08-15-2023

Purification and characterization of 2-keto-3-deoxy-6-phosphogluconate aldolase from Azotobacter vinelandii: evidence that the enzyme is bifunctional towards 2-keto-4-hydroxy glutarate cleavage

T S Taha, T L Deits
PMID: 8166720   DOI: 10.1006/bbrc.1994.1471

Abstract

2-keto-3-deoxy-6-phosphogluconate aldolase (E.C. 4.1.2.14) has been purified in two chromatographic steps to 99% purity in 73% overall yield from Azotobacter vinelandii. The pure enzyme is a 70 kD trimeric Class I aldolase, inhibitable by bromopyruvate or pyruvate plus sodium borohydride, with a specific activity of 625 mumol per min per mg protein and a Km of 38 microM for 2-keto-3-deoxy-6-phosphogluconate. The enzyme also has 2-keto-4-hydroxy glutarate aldolase (E.C. 4.1.3.16) activity, with a specific activity of 4.8 mumol per min per mg protein and a Km of 39 microM. 2-keto-4-hydroxy glutarate inhibits the 2-keto-3-deoxy-6-phosphogluconate aldolase activity of the enzyme with an apparent Ki of 0.17 mM. Slow steps following formation of the Schiff base intermediate between KHG and the enzyme are responsible for both the slower turnover of this substrate and for its inhibitory effect.


Oxidation of 2-keto-4-hydroxyglutarate by pig heart and Escherichia coli alpha-ketoglutarate dehydrogenase complex

S C Gupta, E E Dekker
PMID: 373631   DOI: 10.1016/0003-9861(79)90099-7

Abstract




Dimerization occurs during the reversible acid inactivation of 2-oxo-4-hydroxyglutarate aldolase from Escherichia coli

H C Winter, N D Lewinski, J K Wang, E E Dekker
PMID: 6357282   DOI: 10.1016/0167-4838(83)90150-4

Abstract

Exposure of Escherichia coli 2-oxo-4-hydroxyglutarate aldolase (4-hydroxy-2-oxoglutarate glyoxylate-lyase, EC 4.1.3.16) (molecular weight = 63 000) to phosphoric acid at pH 1.6 for 10 min at 4 degrees C causes 95% or greater inactivation. No significant effect on the rate or extent of inactivation is caused by varied aldolase concentrations or the presence of exogenous proteins. Chloride ion (50-100 mM) or 10 mM 2-oxo-4-hydroxyglutarate markedly decreases both the rate and extent of inactivation; good protection is also afforded by 10 mM pyruvate, glyoxylate, glyoxal, 2-oxoglutarate or 2-oxobutyrate. Whereas native aldolase has two free and three buried sulfhydryl groups, all five are exposed in the acid-inactivated enzyme and the molecular weight of this species at pH 1.6 is 126 000. Ultraviolet absorbance difference spectra, circular dichroism spectra and ultracentrifugation studies establish that the inactivation process is characterized by an alteration of secondary and tertiary structure as well as an aggregation to a dimer of the native molecule. Reactivation of enzyme activity to 60-80% of the original level is seen within 20 min at pH 6 to 8; examination of inactivation/reactivation as a function of pH indicates that these two processes occur via kinetically distinct pathways. Native and reactivated enzymes are identical in molecular weight, sulfhydryl titer, Km and alpha-helix content.


Malyl-CoA formation in the NAD-, CoASH-, and alpha-ketoglutarate dehydrogenase-dependent oxidation of 2-keto-4-hydroxyglutarate. Possible coupled role of this reaction with 2-keto-4-hydroxyglutarate aldolase activity in a pyruvate-catalyzed cyclic oxidation of glyoxylate

S C Gupta, E E Dekker
PMID: 6381479   DOI:

Abstract

The alpha-ketoglutarate dehydrogenase complex of either pig heart or Escherichia coli catalyzes a NAD- and CoASH-dependent oxidation of 2-keto-4-hydroxyglutarate which is stereoselective toward the L-isomer of this hydroxyketo acid. L-Malyl-CoA is the product of the reaction; the evidence includes observing (a) a steady increase in absorbance at 230 nm during the oxidation of 2-keto-4-hydroxyglutarate, (b) a positive response of oxidation reaction mixtures to neutral hydroxylamine, (c) loss of the two foregoing results concomitant with release of thiol-reacting material and the formation of free malate when reaction mixtures are heated, (d) formation of a hydroxamate which has chromatographic mobilities identical to that of chemically synthesized malate hydroxamate, (e) enzymatic formation of a radioactive product from 14C-labeled 2-keto-4-hydroxyglutarate which co-migrates with chemically synthesized malyl-CoA, and (f) hydrolysis of the product by citrate synthase, an enzyme absolutely specific for citryl-CoA and L-malyl-CoA. A 1:1:1 stoichiometric relationship exists between the amount of 2-keto-4-hydroxyglutarate oxidized, NAD reduced, and malate (or malyl-CoA) formed. Results from studies in which either 14C-labeled 2-keto-4-hydroxyglutarate, pyruvate, or glyoxylate is incubated with mixtures of purified enzymes or extracts of E. coli support the suggestion that the aldolase which preferentially catalyzes formation of L-2-keto-4-hydroxyglutarate from pyruvate plus glyoxylate in E. coli is coupled with the oxidative decarboxylation of this substrate, as reported here, and other enzymes in a multistep pyruvate-catalyzed cyclic oxidation of glyoxylate.


Comparative Metabolome Profile between Tobacco and Soybean Grown under Water-Stressed Conditions

Roel C Rabara, Prateek Tripathi, Paul J Rushton
PMID: 28127554   DOI: 10.1155/2017/3065251

Abstract

Understanding how plants respond to water deficit is important in order to develop crops tolerant to drought. In this study, we compare two large metabolomics datasets where we employed a nontargeted metabolomics approach to elucidate metabolic pathways perturbed by progressive dehydration in tobacco and soybean plants. The two datasets were created using the same strategy to create water deficit conditions and an identical metabolomics pipeline. Comparisons between the two datasets therefore reveal common responses between the two species, responses specific to one of the species, responses that occur in both root and leaf tissues, and responses that are specific to one tissue. Stomatal closure is the immediate response of the plant and this did not coincide with accumulation of abscisic acid. A total of 116 and 140 metabolites were observed in tobacco leaves and roots, respectively, while 241 and 207 were observed in soybean leaves and roots, respectively. Accumulation of metabolites is significantly correlated with the extent of dehydration in both species. Among the metabolites that show increases that are restricted to just one plant, 4-hydroxy-2-oxoglutaric acid (KHG) in tobacco roots and coumestrol in soybean roots show the highest tissue-specific accumulation. The comparisons of these two large nontargeted metabolomics datasets provide novel information and suggest that KHG will be a useful marker for drought stress for some members of Solanaceae and coumestrol for some legume species.


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